molecular formula C14H15ClN2O B2469838 N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide CAS No. 2094727-18-9

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide

货号 B2469838
CAS 编号: 2094727-18-9
分子量: 262.74
InChI 键: WQSWKABKXQQJIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter GABA in the brain, and inhibiting its activity can lead to increased GABA levels and enhanced inhibitory neurotransmission. CPP-115 has shown promise as a potential treatment for a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

作用机制

As mentioned, N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide works by inhibiting the activity of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and enhancing its activity can have a calming and anti-convulsant effect. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of GABA receptors in the brain, which may contribute to its anti-seizure and anxiolytic effects. It has also been shown to increase the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of GABA.

实验室实验的优点和局限性

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide has several advantages for use in laboratory experiments. It is highly selective for GABA-AT, which reduces the risk of off-target effects. It is also stable and easy to synthesize, which makes it a cost-effective option for large-scale experiments. However, it is important to note that this compound has not yet been tested in humans, and its safety and efficacy in clinical trials are still unknown.

未来方向

There are several potential future directions for research on N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown promising results in reducing drug-seeking behavior, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for epilepsy. While current antiepileptic drugs can be effective, they often have significant side effects and are not effective for all patients. This compound may offer a new option for patients with refractory epilepsy. Finally, there is interest in exploring the potential of this compound for the treatment of other neurological and psychiatric disorders, such as bipolar disorder and schizophrenia. Overall, this compound shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully understand its potential.

合成方法

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide can be synthesized using a multi-step process involving the reaction of 2-chlorobenzonitrile with cyclopentanone, followed by the addition of an amine and a carboxylic acid to form the final product. This method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.

科学研究应用

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, this compound has been shown to reduce seizure frequency and increase seizure threshold. It has also been shown to reduce drug-seeking behavior in models of addiction, and to have anxiolytic effects in models of anxiety. These findings suggest that this compound may be a promising candidate for the development of new treatments for these disorders.

属性

IUPAC Name

N-[(2-chlorophenyl)-cyanomethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-12-8-4-3-7-11(12)13(9-16)17-14(18)10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSWKABKXQQJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。